N-Ethylbenzeneethanesulfonamide
Description
Properties
IUPAC Name |
N-ethyl-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-2-11-14(12,13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJFZPVJQQGFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304033 | |
| Record name | N-Ethylbenzeneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95339-75-6 | |
| Record name | N-Ethylbenzeneethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95339-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethylbenzeneethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201304033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lewis Acid Catalysts
HfCl₄ and zirconium tetrachloride (ZrCl₄) are optimal for N-ethylation, with HfCl₄ providing higher turnover frequencies. At 5% catalyst loading, HfCl₄ achieves 95% conversion, whereas ZrCl₄ requires 10% loading for comparable results.
Base-Mediated Reactions
Potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) facilitates ethylation at 120°C, yielding 88% product. However, prolonged heating (>8 hours) promotes sulfonamide degradation, necessitating precise temperature control.
Characterization and Quality Control
Purified N-ethylbenzeneethanesulfonamide is characterized via:
-
Infrared Spectroscopy (IR) : Peaks at 1,370 cm⁻¹ (S=O asymmetric stretch) and 1,160 cm⁻¹ (S=O symmetric stretch).
-
¹H NMR : A triplet at δ 1.2 ppm (–CH₂CH₃) and a multiplet at δ 7.5–8.1 ppm (aromatic protons).
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Mass Spectrometry : Molecular ion peak at m/z 213.08 (M + 1).
Industrial-Scale Considerations
For large-scale production, NMP is preferred due to its high boiling point (202°C) and ability to dissolve both sulfonamide and ethylating agents. Continuous flow reactors reduce reaction times by 40% compared to batch systems, enhancing throughput.
| Parameter | Solvent-Based Method | Solvent-Free Method | Aqueous Method |
|---|---|---|---|
| Yield (%) | 95 | 98 | 92 |
| E-Factor | 3.2 | 0.5 | 1.8 |
| Energy Use (kW·h) | 15 | 8 | 10 |
The solvent-free method exhibits the lowest environmental impact (E-factor = 0.5), aligning with green chemistry goals .
Chemical Reactions Analysis
Types of Reactions
N-Ethylbenzeneethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-Ethylbenzeneethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a plasticizer in the production of polyamide and cellulose resins
Mechanism of Action
The mechanism of action of N-Ethylbenzeneethanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonamides
Key Observations :
- Steric and Electronic Effects : Compounds 4a and 4b (from ) feature bulky alkenyl and diphenylvinyl groups, which likely reduce solubility but enhance thermal stability. In contrast, the hydroxyethyl group in N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide increases hydrophilicity.
Table 2: Property and Application Comparisons
Key Findings :
- Biological Activity : Sulfonamides with aromatic substituents (e.g., 4a, 4b) are less likely to exhibit antimicrobial activity compared to those with smaller, polar groups (e.g., hydroxyethyl) .
Q & A
What are the established synthetic protocols for N-Ethylbenzeneethanesulfonamide, and how are reaction yields optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C, followed by purification via column chromatography . To optimize yields, researchers should:
- Adjust stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of acid to amine).
- Monitor reaction progress using thin-layer chromatography (TLC).
- Optimize solvent polarity during purification to balance yield and purity.
Example: A 37% yield for a related sulfonamide was achieved by reducing side reactions through controlled temperature and inert atmospheres .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR Spectroscopy (¹H and ¹³C): Assign peaks to confirm substituent positions and hydrogen bonding at the sulfonamide group (e.g., NH resonance at δ 10–12 ppm) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structural studies of N-cyclohexyl-N-ethylbenzenesulfonamide .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₀H₁₅NO₂S) and isotopic patterns .
How can researchers address discrepancies in reported biological activities of sulfonamide derivatives?
Level: Advanced
Methodological Answer:
Contradictions in bioactivity data can be resolved by:
- Replicating Experiments: Ensure identical conditions (e.g., pH 7.4 for enzyme assays) and purity standards (≥95% by HPLC) .
- Cross-Validation: Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm binding affinities.
- Structural Analysis: Compare X-ray structures to identify conformational differences, as seen in studies of NLRP3 inflammasome inhibitors .
What methodologies are employed to enhance the selectivity of this compound towards specific enzymatic targets?
Level: Advanced
Methodological Answer:
Strategies include:
- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., nitro or fluoro) to the benzene ring to alter electron density and binding kinetics, as shown in studies of folate metabolism inhibitors .
- Molecular Docking Simulations: Predict binding poses with targets like carbonic anhydrase using software such as AutoDock Vina .
- In Vitro Selectivity Screening: Test against a panel of related enzymes (e.g., isoforms CA-I vs. CA-II) to assess specificity .
What experimental design considerations are vital when studying the physicochemical properties of benzenesulfonamide analogues?
Level: Advanced
Methodological Answer:
Critical factors include:
- Solvent Selection: Use dimethylformamide (DMF) or DCM for solubility studies to mimic physiological conditions .
- pH-Dependent Stability: Assess hydrolysis rates at varying pH levels (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) .
- Computational Modeling: Calculate logP and polar surface area using tools like ChemAxon to predict membrane permeability .
How do structural modifications at the sulfonamide moiety influence the compound’s interaction with biological membranes?
Level: Advanced
Methodological Answer:
Modifications can be evaluated via:
- Lipophilicity Assays: Measure partition coefficients (logD) in octanol-water systems. For example, adding hydrophobic substituents (e.g., ethyl groups) increases membrane penetration .
- Fluorescence Quenching: Use laurdan or diphenylhexatriene (DPH) probes to assess membrane fluidity changes upon compound insertion .
- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers to identify critical hydrogen bonds or hydrophobic contacts .
How can researchers extrapolate bioactivity data from structural analogues to this compound?
Level: Advanced
Methodological Answer:
- Pharmacophore Mapping: Identify conserved motifs (e.g., sulfonamide core and aryl groups) using tools like PharmaGist .
- QSAR Modeling: Corrogate substituent effects (e.g., Hammett σ values) with bioactivity trends from analogues like N-(2-phenylethyl)benzamide derivatives .
- In Silico Toxicity Screening: Predict off-target effects using platforms like SwissADME .
What are the best practices for resolving conflicting crystallographic data in sulfonamide derivatives?
Level: Advanced
Methodological Answer:
- Multi-Temperature Crystallography: Collect datasets at 100 K and room temperature to account for thermal motion artifacts .
- Twinned Crystal Analysis: Use software (e.g., XPREP) to deconvolute overlapping reflections in cases of non-merohedral twinning .
- Cross-Validation with NMR: Compare hydrogen-bonding patterns in solution (NMR) and solid-state (X-ray) to identify conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
